D-Trp8-SRIF-14 Is 8-Fold More Potent Than Native Somatostatin-14 in Inhibiting Growth Hormone, Glucagon, and Insulin Release
In a classic head-to-head comparison, D-Trp8-SRIF-14 was found to be 8 times more potent than native somatostatin-14 in suppressing the release of growth hormone, glucagon, and insulin across multiple assay conditions . The parent compound SRIF-14 served as the direct comparator baseline (relative potency = 1). The authors attributed this enhancement to either altered conformational dynamics favoring receptor interactions or increased resistance to enzymatic degradation conferred by the D-Trp⁸ substitution .
| Evidence Dimension | Relative functional potency for inhibition of growth hormone, glucagon, and insulin release |
|---|---|
| Target Compound Data | 8-fold more potent than native SRIF-14 (relative potency = 8) |
| Comparator Or Baseline | Native somatostatin-14 (SRIF-14) (relative potency = 1, baseline) |
| Quantified Difference | 8-fold greater potency |
| Conditions | In vitro hormone release assays and in vivo measurements in rats; multiple independent assay conditions as described in Rivier et al., 1975 |
Why This Matters
Procurement of D-Trp8-SRIF-14 yields an 8-fold potency advantage over native somatostatin-14, reducing the mass of peptide required per experiment and improving assay sensitivity for hormone secretion studies.
- [1] Rivier J, Brown M, Vale W. D-Trp8-somatostatin: an analog of somatostatin more potent than the native molecule. Biochem Biophys Res Commun. 1975 Jul 22;65(2):746-51. View Source
